2-Hydrazinyl-6-(trifluoromethyl)pyridine
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Overview
Description
2-Hydrazinyl-6-(trifluoromethyl)pyridine is a pyridine derivative that is part of a broader class of compounds known for their versatile applications in organic synthesis and potential biological activities. While the provided papers do not directly discuss 2-Hydrazinyl-6-(trifluoromethyl)pyridine, they do provide insights into the synthesis, structural analysis, and chemical properties of closely related hydrazinylpyridine compounds. These studies contribute to the understanding of the chemical behavior and potential applications of pyridine derivatives, including those with hydrazinyl substituents.
Synthesis Analysis
The synthesis of hydrazinylpyridine derivatives is well-documented in the literature. For instance, 2,6-Bis-hydrazinopyridine has been prepared and characterized, serving as a precursor for a variety of pyrazolylpyridines . This synthesis route is noted for its efficiency, especially for sterically crowded derivatives. Similarly, the synthesis of various methyl-substituted phenylhydrazinylpyridines has been described, with an emphasis on the influence of the methyl group's position on the compound's structure and vibrational data . These methods provide a foundation for the synthesis of 2-Hydrazinyl-6-(trifluoromethyl)pyridine, suggesting that analogous procedures could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of hydrazinylpyridine derivatives has been extensively studied using techniques such as X-ray diffraction and DFT quantum chemical calculations. For example, the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have been determined, revealing a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure . These findings are crucial for understanding the molecular geometry and potential intermolecular interactions of 2-Hydrazinyl-6-(trifluoromethyl)pyridine.
Chemical Reactions Analysis
The reactivity of hydrazinylpyridine derivatives has been explored in various chemical reactions. The palladium-catalyzed monoarylation of hydrazides to synthesize triazolopyridines is one such reaction, demonstrating the potential of hydrazinylpyridines to participate in complex organic transformations . Additionally, the reaction of 2-hydrazinopyridine with sugars to form seco C-nucleosides of triazolopyridine derivatives showcases the versatility of these compounds in synthesizing heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinylpyridine derivatives are influenced by their molecular structure and substituents. Vibrational spectroscopy studies, including IR and Raman, have been used to analyze the vibrational characteristics of the hydrazo-group and its relation to hydrogen bonding . Furthermore, the solvatochromic effects on the absorption spectra of these compounds have been investigated, providing insights into their behavior in different solvents . These studies are indicative of the properties that could be expected for 2-Hydrazinyl-6-(trifluoromethyl)pyridine, such as its spectroscopic features and solvent interactions.
Scientific Research Applications
Synthesis of Novel Derivatives
2-Hydrazinyl-6-(trifluoromethyl)pyridine is used in the synthesis of various novel derivatives. For instance, it is a key starting material in the creation of 1,2,4-Triazolo[4,3-a]Pyridine derivatives and 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives, which are synthesized via a facile method involving reactions with aliphatic/aromatic acids (Kumar et al., 2015).
Molecular Docking and Screening
This compound is integral in the synthesis of novel pyridine and fused pyridine derivatives, which are then subjected to in silico molecular docking screenings. These screenings target proteins like GlcN-6-P synthase, revealing moderate to good binding energies (Flefel et al., 2018).
Green Chemistry Applications
The base-promoted annulation of 2-hydrazinyl pyridine with CO2 in the presence of silane, serves as a green, sustainable, and straightforward pathway to access triazolone frameworks. This process shows the utility of 2-hydrazinyl pyridine in environmentally friendly chemical syntheses (Wu et al., 2017).
Antimicrobial and Antioxidant Activity
The newly synthesized pyridine–pyrazole hybrid derivatives, made from 2-hydrazinyl pyridine, exhibit notable antimicrobial and antioxidant activity. This highlights the compound's potential in the development of new antimicrobial agents (Flefel et al., 2018).
Structural and Spectroscopic Studies
Crystal structure studies of derivatives of 2-hydrazinyl-6-(trifluoromethyl)pyridine reveal intricate hydrogen-bonding networks and other molecular interactions, offering insights into the physical and chemical properties of these compounds (Ye & Tanski, 2020).
Chemical Transformations and Functionalization
This compound is also significant in the field of organic synthesis, particularly in the direct metalation and functionalization of trifluoromethyl-substituted pyridines. Such processes allow for selective chemical transformations at specific positions on the pyridine ring (Schlosser & Marull, 2003).
Potential in Drug Development
Its derivatives have been explored for potential applications in drug development, including as inhibitors for the main protease of SARS-CoV2, demonstrating the compound's relevance in pharmaceutical research (Topal et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAIGTRIQMKRHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537387 |
Source
|
Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
CAS RN |
94239-06-2 |
Source
|
Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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